N-(5-Chloro-2-methylphenyl)-N-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}benzenesulfonamide
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Overview
Description
N-(5-Chloro-2-methylphenyl)-N-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorinated methylphenyl group, a phenylpiperazine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-N-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}benzenesulfonamide typically involves multi-step organic reactions. The initial step often includes the chlorination of 2-methylphenyl to form 5-chloro-2-methylphenyl. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide. The final step involves the coupling of this intermediate with 4-(4-phenylpiperazine-1-carbonyl)phenylmethyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-N-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorinated methylphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-N-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-N-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-Chloro-2-methylphenyl)-N-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}benzenesulfonamide shares structural similarities with other sulfonamide derivatives and phenylpiperazine compounds.
Vanillin acetate: Another compound with a complex aromatic structure, used in various chemical applications.
Phenolic compounds: Similar in size and reactivity, often used in studies of chemical transport and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H30ClN3O3S |
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Molecular Weight |
560.1 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C31H30ClN3O3S/c1-24-12-17-27(32)22-30(24)35(39(37,38)29-10-6-3-7-11-29)23-25-13-15-26(16-14-25)31(36)34-20-18-33(19-21-34)28-8-4-2-5-9-28/h2-17,22H,18-21,23H2,1H3 |
InChI Key |
WYTMPNBLOZMZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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